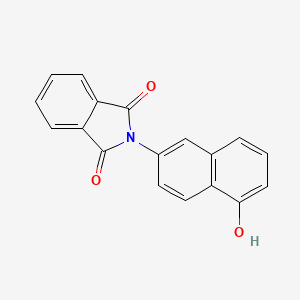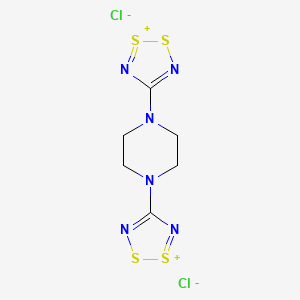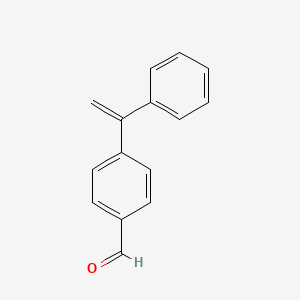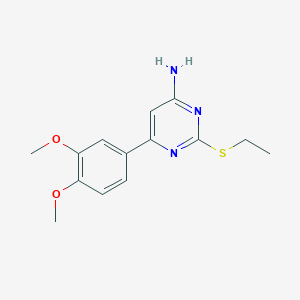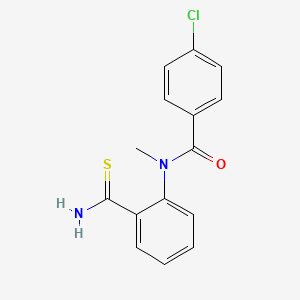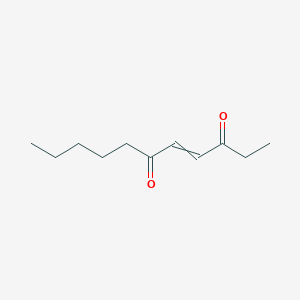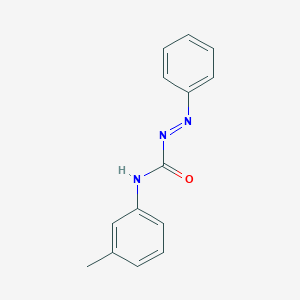
Diazenecarboxamide, N-(3-methylphenyl)-2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diazenecarboxamide, N-(3-methylphenyl)-2-phenyl- is a chemical compound with significant applications in various fields, including medicinal chemistry and materials science. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various pharmaceuticals and other organic compounds.
Métodos De Preparación
The synthesis of Diazenecarboxamide, N-(3-methylphenyl)-2-phenyl- can be achieved through several routes. One common method involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. This reaction is typically carried out in a continuous flow microreactor system, which allows for precise control of reaction conditions and high yields . Another method involves the acylation of 4-methyl-3-nitroaniline with benzoyl chloride, followed by reduction with hydrogen to obtain the desired product .
Análisis De Reacciones Químicas
Diazenecarboxamide, N-(3-methylphenyl)-2-phenyl- undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
Diazenecarboxamide, N-(3-methylphenyl)-2-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It serves as a building block for the development of new pharmaceuticals.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
Diazenecarboxamide, N-(3-methylphenyl)-2-phenyl- can be compared with other similar compounds, such as N-(3-Amino-4-methylphenyl)benzamide. While both compounds share structural similarities, Diazenecarboxamide, N-(3-methylphenyl)-2-phenyl- has unique properties that make it more suitable for certain applications, such as higher selectivity in specific reactions and better yields in industrial production .
Comparación Con Compuestos Similares
- N-(3-Amino-4-methylphenyl)benzamide
- N-(4-methyl-3-nitrophenyl)benzamide
Propiedades
Número CAS |
178913-13-8 |
|---|---|
Fórmula molecular |
C14H13N3O |
Peso molecular |
239.27 g/mol |
Nombre IUPAC |
1-(3-methylphenyl)-3-phenyliminourea |
InChI |
InChI=1S/C14H13N3O/c1-11-6-5-9-13(10-11)15-14(18)17-16-12-7-3-2-4-8-12/h2-10H,1H3,(H,15,18) |
Clave InChI |
PDBOZZBIWZXNTJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)NC(=O)N=NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


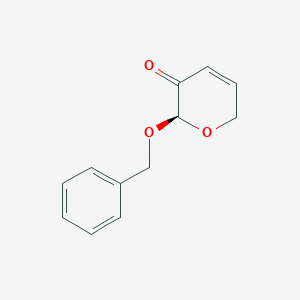
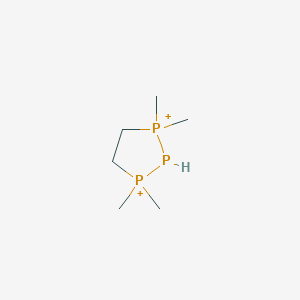
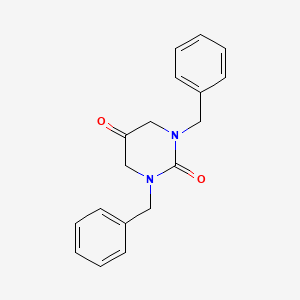

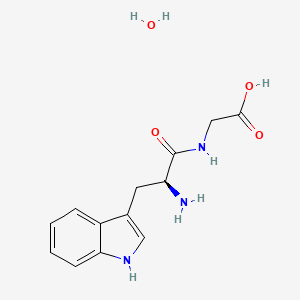
![Pyrrolidine, 3-methyl-4-methylene-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14254277.png)
